molecular formula C15H17F4NO3 B2643708 tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate CAS No. 1694286-57-1

tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate

Cat. No.: B2643708
CAS No.: 1694286-57-1
M. Wt: 335.299
InChI Key: RVMPYTPXCLOKQD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a tert-butyl group, a 3-hydroxyazetidine ring, and a phenyl ring with fluoro and trifluoromethyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, a type of heterocycle, would likely contribute to the compound’s reactivity . The presence of the fluoro and trifluoromethyl groups on the phenyl ring could also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The azetidine ring could potentially undergo ring-opening reactions, while the fluoro and trifluoromethyl groups on the phenyl ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro and trifluoromethyl groups could affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Synthetic Chemistry Applications

This compound serves as a crucial intermediate in the synthesis of various chemical entities. Its unique structure, characterized by the presence of both fluoro and trifluoromethyl groups, makes it a valuable building block in the construction of complex molecules. For instance, its application in the synthesis of fluorinated analogues of tert-butyl alcohol illustrates its utility in fluorous synthesis, where its fluoro substituents enhance the molecule's phase selectivity and reactivity in fluorous biphase systems (Pardo et al., 2001) Pardo, Cobas, Guitián, & Castedo, 2001.

Medicinal Chemistry Applications

In medicinal chemistry, the compound finds use in the development of new pharmacophores and as a precursor for the synthesis of potential therapeutic agents. Its incorporation into novel structures has been explored for the design of anticancer agents, demonstrating the compound's versatility in drug discovery processes. For example, the synthesis and evaluation of functionalized amino acid derivatives highlight its potential as a scaffold for designing anticancer agents, with some derivatives showing promising cytotoxicity against human cancer cell lines (Kumar et al., 2009) Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009.

Future Directions

The study and application of this compound could potentially be a topic of future research, particularly in the field of medicinal chemistry. Its unique structure and potential reactivity make it an interesting subject for further investigation .

Properties

IUPAC Name

tert-butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO3/c1-13(2,3)23-12(21)20-7-14(22,8-20)9-4-5-11(16)10(6-9)15(17,18)19/h4-6,22H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMPYTPXCLOKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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